

Technical Support Center: Optimizing SPR720 Dosage in Mouse Models of NTM Infection

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Compound of Interest

Compound Name: SPR719

Cat. No.: B3027779

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SPR720 in mouse models of Nontuberculous Mycobacteria (NTM) infection.

Frequently Asked Questions (FAQs)

Q1: What is SPR720 and what is its mechanism of action?

SPR720 is an orally bioavailable phosphate ester prodrug. In the body, it is rapidly converted to its active form, **SPR719**.^{[1][2][3]} **SPR719** is a novel aminobenzimidazole antibiotic that inhibits the ATPase activity of DNA gyrase B (GyrB), a critical enzyme for bacterial DNA replication.^{[1][4]} This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit of DNA gyrase, meaning there is no cross-resistance with fluoroquinolones or other standard-of-care (SOC) agents.^{[1][2]}

Q2: Which NTM species is SPR720 active against?

Preclinical studies have demonstrated SPR720's activity against a range of NTM pathogens, including Mycobacterium avium complex (MAC) and Mycobacterium abscessus.^{[1][2][5][6]} In vitro studies have shown that **SPR719** is active against clinical isolates of both MAC (MIC90, 2 mg/L) and M. abscessus (MIC90, 4 mg/L).^{[5][6]}

Q3: What are the recommended mouse models for studying SPR720 efficacy against NTM infections?

Two primary mouse models have been successfully used to evaluate the in vivo efficacy of SPR720 against NTM pulmonary infections:

- Chronic C3HeB/FeJ Mouse Model: This model is used for assessing efficacy against Mycobacterium avium complex (MAC). These mice develop necrotic granulomas similar to those seen in human NTM lung disease.[5][7]
- Severe Combined Immunodeficient (SCID) Mouse Model: This model is utilized for evaluating efficacy against Mycobacterium abscessus.[1][5]

Q4: What is a typical starting dose for SPR720 in mouse models?

Based on published studies, SPR720 has been evaluated at various oral dosages in mice, typically administered once daily (q24h) by oral gavage.[5] Effective dose ranges observed in these studies are:

- For M. avium complex (MAC) in C3HeB/FeJ mice: 10, 30, and 100 mg/kg/day.[1][5]
- For M. abscessus in SCID mice: 25, 50, and 100 mg/kg/day.[1][5]

A dose of 100 mg/kg in mice provides a plasma exposure (AUC) similar to a 1000 mg oral dose in healthy human volunteers.[5][8]

Troubleshooting Guide

Issue: High variability in plasma concentrations of **SPR719**.

- Possible Cause: Due to the rapid and extensive conversion of the prodrug SPR720 to the active moiety **SPR719**, plasma concentrations of SPR720 itself are typically low and irregular.[3]
- Recommendation: Focus on measuring the plasma concentrations of the active moiety, **SPR719**, for pharmacokinetic (PK) analysis. The median time to maximum concentration (Tmax) for **SPR719** ranges from 2.8 to 8.0 hours in humans.[3][9]

Issue: Lack of dose-dependent efficacy in reducing bacterial burden.

- Possible Cause 1: Suboptimal dosing frequency. While once-daily dosing has been shown to be effective, the pharmacokinetics of **SPR719** in your specific mouse strain might warrant a different dosing schedule.
- Recommendation 1: Consider a dose fractionation study to determine the key pharmacokinetic/pharmacodynamic (PK/PD) driver of efficacy (e.g., AUC/MIC, C_{max}/MIC, or Time > MIC). For **SPR719**, the PK/PD index linked to microbial kill has been identified as AUC₀₋₂₄/MIC.[\[10\]](#)
- Possible Cause 2: Route of administration. While oral gavage is the standard, improper technique can lead to inconsistent dosing.
- Recommendation 2: Ensure proper training on oral gavage techniques to minimize variability. For certain experimental setups, formulating SPR720 in drinking water or food could be explored, though this would require validation of drug stability and intake.

Issue: Adverse events or toxicity observed at higher doses.

- Possible Cause: While generally well-tolerated, higher doses of SPR720 can lead to adverse events. In a Phase 2a clinical trial in humans, a 1,000 mg daily dose was associated with potential dose-limiting safety issues, including hepatotoxicity.[\[11\]](#) In a Phase 1 trial in healthy volunteers, the most common adverse events were mild to moderate gastrointestinal issues (nausea, vomiting, diarrhea) and headache, which were dose-dependent.[\[3\]](#)
- Recommendation: If signs of toxicity (e.g., weight loss, lethargy, ruffled fur) are observed, consider reducing the dose or evaluating a different dosing schedule (e.g., 50 mg/kg twice daily instead of 100 mg/kg once daily).[\[7\]](#) It is crucial to establish the maximum tolerated dose (MTD) in your specific mouse strain and experimental conditions.

Data Presentation

Table 1: Summary of SPR720 Efficacy as Monotherapy in Mouse Models of NTM Infection

NTM Species	Mouse Model	SPR720 Dosage (mg/kg/day, q24h)	Treatment Duration	Organ	Mean Reduction in Bacterial Burden (log10 CFU) vs. Untreated Control
M. avium	C3HeB/FeJ	10	28 to 60 days	Lung	Dose-dependent reduction
30	Statistically significant reduction				
100	Statistically significant reduction				
M. abscessus	SCID	25	28 to 61 days	Lung	Dose-dependent reduction
50	Dose-dependent reduction				
100	Greatest bacterial reduction as a single agent				

Source: Data compiled from multiple preclinical studies.[\[1\]](#)[\[5\]](#)

Table 2: Efficacy of SPR720 in Combination Therapy in Mouse Models of NTM Infection

NTM Species	Mouse Model	SPR720 Dosage (mg/kg/day)	Combination Agents (mg/kg/day)	Treatment Duration	Organ	Outcome
M. avium	C3HeB/FeJ	30	Clarithromycin (250) + Ethambutol (100)	28 to 60 days	Lung, Spleen, Liver	Largest reduction in bacterial burden
M. abscessus	SCID	Not specified	Clarithromycin, Amikacin, Clofazimine	28 to 61 days	Lung	Greatest bacterial reduction

Source: Data compiled from multiple preclinical studies.[\[1\]](#)[\[5\]](#)

Experimental Protocols

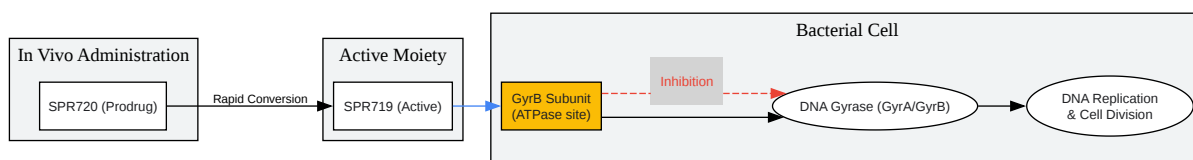
Protocol 1: Chronic M. avium Infection in C3HeB/FeJ Mice

- Infection: Infect C3HeB/FeJ mice via aerosol delivery with approximately $1 \times 10^{8.5}$ CFU/mL of M. avium ATCC 700898.[\[5\]](#)
- Acclimatization: Allow the infection to establish for 28 days.
- Treatment: Begin treatment on day 28 and continue until day 60. Administer SPR720 (e.g., 10, 30, 100 mg/kg) and/or standard-of-care agents (e.g., clarithromycin 250 mg/kg, ethambutol 100 mg/kg) daily via oral gavage.[\[5\]](#)[\[7\]](#)
- Bacterial Burden Assessment: On days 1, 27, and 60 post-infection, euthanize a subset of mice. Aseptically remove lungs, spleen, and liver. Homogenize tissues in phosphate-buffered saline (PBS). Plate serial dilutions of the homogenates on 7H11 agar plates. Incubate plates for approximately 30 days and enumerate colony-forming units (CFU).[\[5\]](#)[\[7\]](#)

Protocol 2: Chronic M. abscessus Infection in SCID Mice

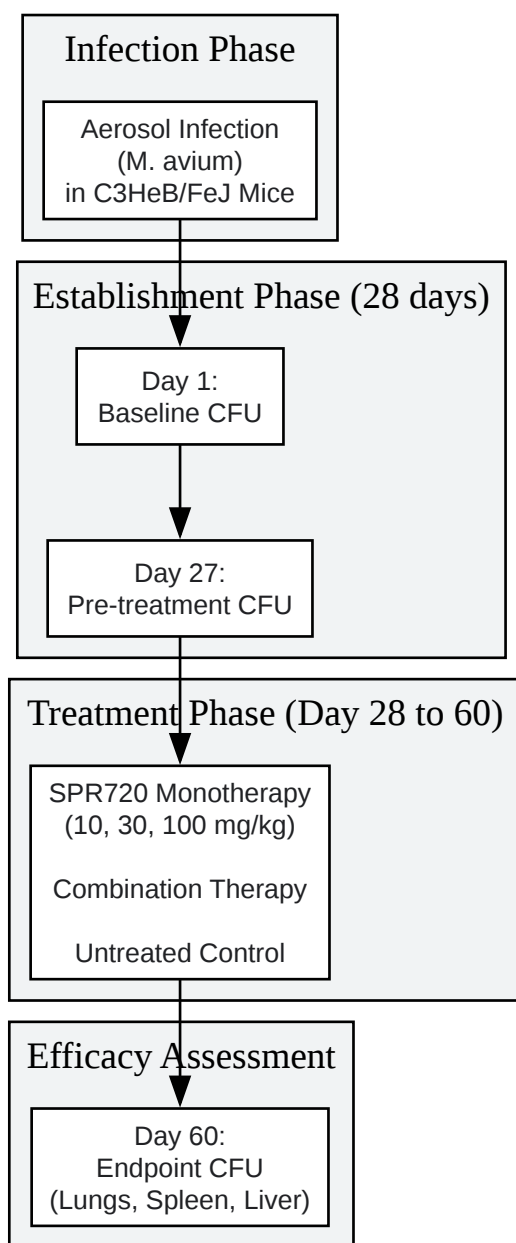
- Infection: Infect SCID mice via tail vein injection with 1×10^6 CFU/mouse of *M. abscessus*. [5]
- Acclimatization: Allow the infection to establish for 27 days.
- Treatment: Initiate treatment on day 28 and continue until day 61. Administer SPR720 (e.g., 25, 50, 100 mg/kg) daily via oral gavage.[5]
- Bacterial Burden Assessment: On days 1, 27, and 61 post-infection, euthanize mice. Harvest lungs, spleen, and liver and process for CFU enumeration as described in Protocol 1.[5]

Visualizations



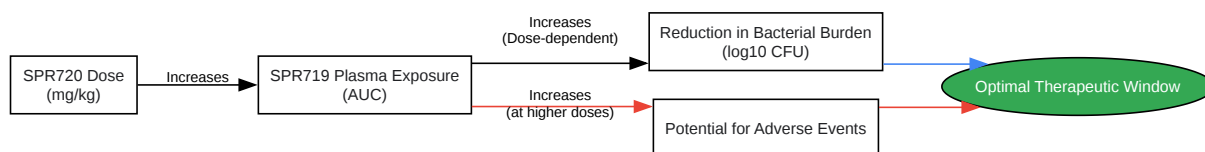
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Caption: Mechanism of action of SPR720.



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Caption: Experimental workflow for *M. avium* infection model.



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Caption: Logical relationship for SPR720 dose optimization.

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